![molecular formula C18H14N4S2 B14502392 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine CAS No. 63810-93-5](/img/structure/B14502392.png)
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,3,4]thiadiazines. This compound is characterized by the presence of a pyrimidine ring fused with a thiadiazine ring, along with a methylsulfanyl group and two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazonoyl halide with a suitable thiadiazole precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Análisis De Reacciones Químicas
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule using appropriate reagents and conditions
Aplicaciones Científicas De Investigación
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. .
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound is used in biological studies to investigate its interactions with biomolecules and its effects on cellular processes
Mecanismo De Acción
The mechanism of action of 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound’s ability to interact with cellular receptors can modulate signal transduction pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine can be compared with other similar compounds, such as:
Propiedades
Número CAS |
63810-93-5 |
|---|---|
Fórmula molecular |
C18H14N4S2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
6-methylsulfanyl-1,3-diphenylpyrimido[5,4-e][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H14N4S2/c1-23-18-19-12-15-17(20-18)24-16(13-8-4-2-5-9-13)21-22(15)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
IGVRSXNIRRDVMM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C2C(=N1)SC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



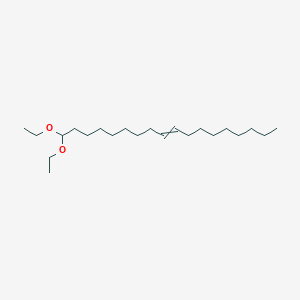
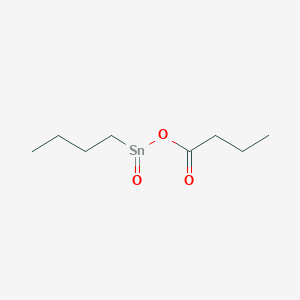
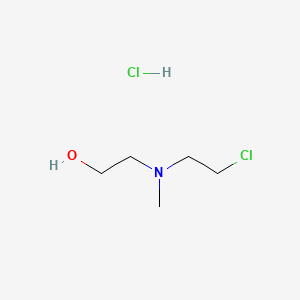
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)

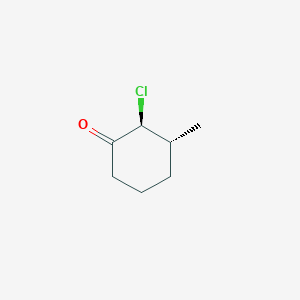
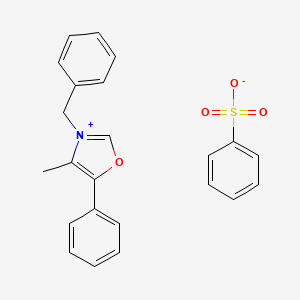
![1-[4-(4-Methylpentyl)cyclohexyl]ethanone](/img/structure/B14502373.png)
![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)
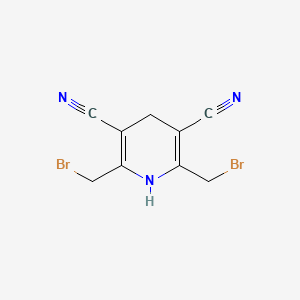

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)

